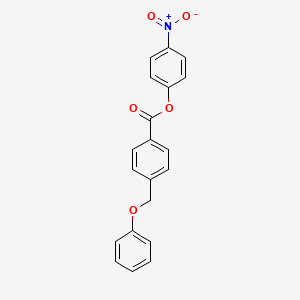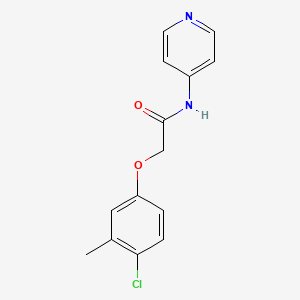
4-nitrophenyl 4-(phenoxymethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrophenyl 4-(phenoxymethyl)benzoate is a chemical compound that belongs to the class of esters. It is commonly used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of 4-nitrophenyl 4-(phenoxymethyl)benzoate involves the hydrolysis of the ester bond by esterase enzymes. The hydrolysis of the ester bond results in the formation of 4-nitrophenol and 4-(phenoxymethyl)benzoic acid, which can be easily detected using spectrophotometric methods.
Biochemical and Physiological Effects:
4-nitrophenyl 4-(phenoxymethyl)benzoate has no known biochemical or physiological effects in humans and animals. It is considered to be a non-toxic compound and is safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-nitrophenyl 4-(phenoxymethyl)benzoate in laboratory experiments is its high sensitivity and specificity towards esterase enzymes. It can detect even low levels of esterase activity in biological samples. However, one of the limitations of using this compound is its relatively high cost compared to other substrates.
Orientations Futures
There are several future directions for the use of 4-nitrophenyl 4-(phenoxymethyl)benzoate in scientific research. One possible direction is the development of new inhibitors of esterase enzymes using this compound as a substrate. Another direction is the use of this compound in the diagnosis and monitoring of diseases that are associated with abnormal esterase activity, such as Alzheimer's disease and liver diseases. Additionally, the use of this compound in drug discovery research for the development of new drugs that target esterase enzymes is another potential future direction.
Méthodes De Synthèse
The synthesis of 4-nitrophenyl 4-(phenoxymethyl)benzoate involves the reaction between 4-nitrophenol and 4-(phenoxymethyl)benzoic acid in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds through an esterification process, which results in the formation of 4-nitrophenyl 4-(phenoxymethyl)benzoate.
Applications De Recherche Scientifique
4-nitrophenyl 4-(phenoxymethyl)benzoate is widely used in scientific research as a substrate for esterase enzymes. It is commonly used to measure the activity of esterase enzymes in various biological samples, such as blood, urine, and tissue extracts. It is also used in drug discovery research to identify potential inhibitors of esterase enzymes.
Propriétés
IUPAC Name |
(4-nitrophenyl) 4-(phenoxymethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(26-19-12-10-17(11-13-19)21(23)24)16-8-6-15(7-9-16)14-25-18-4-2-1-3-5-18/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMHHZGSJPCZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)


![N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B5821904.png)

![N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5821913.png)
![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)


![N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)

![N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5821978.png)
![N-(4-chlorophenyl)-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5822003.png)